N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with a pyrrole group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole condensation, where 2,5-dimethoxytetrahydrofuran reacts with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method utilizes microwave-induced molecular iodine-catalyzed reactions under solventless conditions, which provides an efficient and high-yield synthesis of N-substituted pyrroles .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solventless reactions and recyclable catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrole or pyrazole rings are substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, iron (III) chloride, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and the use of catalytic amounts of reagents to achieve high yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to increase monoclonal antibody production in Chinese hamster ovary cell cultures by suppressing cell growth and increasing cell-specific glucose uptake rate . The compound also affects intracellular adenosine triphosphate levels and galactosylation of monoclonal antibodies, which are critical for therapeutic efficacy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(1H-pyrrol-1-yl) benzamide
Uniqueness
N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazole rings
Properties
Molecular Formula |
C17H18N4O3 |
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Molecular Weight |
326.35 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H18N4O3/c1-20-17(21-8-4-5-9-21)13(11-18-20)16(22)19-14-10-12(23-2)6-7-15(14)24-3/h4-11H,1-3H3,(H,19,22) |
InChI Key |
FWFBOKRVOJTODF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=C(C=CC(=C2)OC)OC)N3C=CC=C3 |
Origin of Product |
United States |
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